1-(2-Bromoethyl)-2,4-dimethoxybenzene
Overview
Description
1-(2-Bromoethyl)-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
1-(2-Bromoethyl)-2,4-dimethoxybenzene is utilized in various chemical syntheses and reactions. For instance, it has been used in the regioselective bromination of dimethoxybenzenes, leading to the creation of bromomethyl derivatives and facilitating the synthesis of sulfur-containing quinone derivatives. Such compounds have relevance in pharmaceutical and material sciences (Aitken et al., 2016). Additionally, it plays a role in the facile oxidation of fused dimethoxybenzenes to benzoquinones, allowing fine-tuned control over bromination and oxidation reactions, which is significant in organic synthesis (Kim et al., 2001).
Application in Energy Storage
In the field of energy storage, derivatives of 1,4-dimethoxybenzene, such as this compound, are explored as catholyte materials for non-aqueous redox flow batteries. They demonstrate high open-circuit potentials and excellent electrochemical reversibility. Modifications in their structure, like incorporating bicyclic substitutions, enhance their chemical stability and solubility, which is crucial for efficient energy storage and conversion (Zhang et al., 2017).
Medicinal and Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents. For example, it's used in preparing specific types of bromobenzene derivatives, which are key intermediates in developing drugs, organic dyes, and organic electroluminescent materials (Xuan et al., 2010). It's also employed in the preparation of dimethoxy-aniline derivatives for in vivo pharmacokinetic and pharmacodynamic evaluation, showcasing its significance in drug development processes (Wang et al., 1993).
Electrosynthesis Applications
Electrochemical studies involving this compound derivatives are of interest in the synthesis of vinylbenzene and indole compounds. These studies provide insights into novel electrosynthetic routes, which are important for developing environmentally friendly and efficient synthetic methods (Du & Peters, 2010).
Properties
IUPAC Name |
1-(2-bromoethyl)-2,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEXBSWBFDHXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568633 | |
Record name | 1-(2-Bromoethyl)-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37567-79-6 | |
Record name | 1-(2-Bromoethyl)-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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